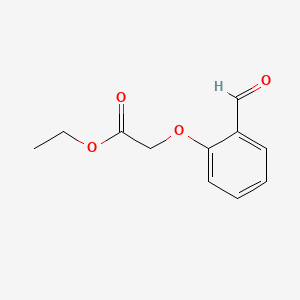

Ethyl 2-(2-formylphenoxy)acetate

説明

Contextualizing Ethyl 2-(2-formylphenoxy)acetate within Contemporary Organic Chemistry Research

In the realm of contemporary organic chemistry, the demand for efficient and versatile building blocks is ever-present. This compound emerges as a valuable reagent, possessing multiple functional groups that can be selectively transformed. This trifunctional nature allows chemists to construct intricate molecular frameworks with a high degree of control. Its utility is particularly evident in the synthesis of heterocyclic compounds, which are central to many areas of chemistry, including pharmaceuticals and materials science. The strategic placement of the formyl and acetate (B1210297) moieties on the phenoxy core provides a reactive platform for a variety of chemical transformations.

Historical Perspective on the Study of this compound and Related Compounds

The study of phenoxyacetic acid derivatives and related benzaldehydes has a long history in organic chemistry. While a specific historical timeline for this compound is not extensively documented in readily available literature, the fundamental reactions that underpin its synthesis and reactivity have been well-established for decades. The Williamson ether synthesis, a classic method for forming ethers, is a key step in the preparation of this compound. Similarly, the reactions of aldehydes and esters are foundational concepts in organic chemistry. The interest in bifunctional and trifunctional aromatic compounds grew significantly with the advancement of synthetic methodologies, enabling more complex molecular designs.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its multifaceted reactivity and its role as a precursor to valuable chemical entities.

This compound serves as a crucial intermediate in multi-step synthetic sequences. Its aldehyde group can readily undergo a variety of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Simultaneously, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. This dual reactivity allows for the sequential or sometimes simultaneous construction of complex molecular architectures.

The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various advanced chemical structures, particularly heterocyclic systems. For instance, condensation of the aldehyde with a variety of nucleophiles, followed by intramolecular cyclization involving the ester or its derivatives, can lead to the formation of fused ring systems. These scaffolds are often found in natural products and pharmaceutically active compounds.

In the field of medicinal chemistry, the search for novel molecular scaffolds with potential therapeutic applications is a primary focus. This compound and its derivatives have been explored as starting materials for the synthesis of biologically active molecules. The ability to generate a diverse range of compounds from this single precursor makes it an attractive tool for lead generation in drug discovery programs. The phenoxyacetic acid motif itself is found in some classes of drugs, and the introduction of additional functionality via the formyl group allows for the exploration of new chemical space. lookchem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWJJQUUORDFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323407 | |

| Record name | ethyl 2-(2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-61-4 | |

| Record name | 41873-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Ethyl 2 2 Formylphenoxy Acetate and Its Analogues

Established Synthetic Routes for Ethyl 2-(2-formylphenoxy)acetate

A primary and direct method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 2-formylphenoxyacetic acid, with ethanol (B145695). This acid-catalyzed condensation reaction is a fundamental transformation in organic chemistry, valued for its atom economy. The efficacy of this process is highly dependent on the choice of catalyst and the optimization of reaction parameters to drive the equilibrium toward the desired ester product.

A notable advancement in the esterification of 2-formylphenoxyacetic acid involves the use of potash alum [KAl(SO4)2·12H2O] as a catalyst. Potash alum serves as an inexpensive, non-toxic, and environmentally benign heterogeneous acid catalyst. Its use aligns with the principles of green chemistry, offering a convenient and clean procedure for the direct condensation of formylphenoxyaliphatic acids with alcohols. This catalyst can be recovered after the reaction and reused multiple times without a significant loss in its catalytic activity, which minimizes cost and waste. The reaction proceeds efficiently under solvent-free conditions, further enhancing its environmental credentials.

The yield of this compound is significantly influenced by reaction conditions such as temperature and the amount of catalyst used. Research has demonstrated that for the esterification of 2-formylphenoxyacetic acid with ethanol, an excellent conversion rate of 92–94% can be achieved with a potash alum catalyst load of 10–50 mol% over 24 hours. Using less than 1.0 mol% of the catalyst results in only trace amounts of the product.

The reaction temperature is another critical parameter. Studies show a clear correlation between temperature and reaction yield within a specific range. For instance, the reaction of 2-formylphenoxyacetic acid with ethanol at 60°C for 24 hours yields

Alkylation Reactions Involving Halogenated Acetates

Solvent Systems in Alkylation: Ethyl Methyl Ketone and N,N-Dimethyl Sulfoxide

The selection of a solvent is critical in the O-alkylation of phenolic aldehydes. Polar aprotic solvents are generally preferred as they can dissolve the reactants and effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion.

N,N-Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent frequently employed in nucleophilic substitution reactions. Its ability to accelerate reaction rates is well-documented. In a study investigating the alkylation of eugenol (a related phenol) with ethyl chloroacetate, DMSO was one of the solvents evaluated. The reaction, which forms an analogous ether, proceeded with a 51% yield in DMSO. walisongo.ac.idwalisongo.ac.id This demonstrates that while DMSO is effective in facilitating the reaction, other polar aprotic solvents like N,N-Dimethylformamide (DMF) may offer higher yields under similar conditions. walisongo.ac.idwalisongo.ac.id The primary role of DMSO is to solvate the potassium cation, leaving the phenoxide anion more available for nucleophilic attack on the ethyl haloacetate.

While Ethyl Methyl Ketone (MEK) is a polar aprotic solvent, specific documented examples of its use as the primary solvent for the synthesis of this compound or its direct analogues are not prevalent in the examined literature. Solvents like acetone, acetonitrile (B52724), and DMF are more commonly cited for this type of Williamson ether synthesis. chemspider.comprepchem.commdpi.comrsc.org

Synthesis of Substituted Ethyl 2-(formylphenoxy)acetate Derivatives

The general synthetic pathway to these derivatives involves the reaction of a substituted hydroxybenzaldehyde with an appropriate halo-ester in the presence of a weak base, typically potassium carbonate.

Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate

The synthesis of Ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate would proceed via the Williamson ether synthesis. The required starting material is 3-chloro-5-ethoxy-4-hydroxybenzaldehyde sigmaaldrich.com. This phenolic compound is reacted with an ethyl haloacetate, such as ethyl bromoacetate, in a suitable polar aprotic solvent like DMF or acetonitrile, with potassium carbonate serving as the base. The reaction mixture is typically heated to drive the nucleophilic substitution to completion.

Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

This derivative is synthesized from 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. nih.govbiosynth.comgoogle.com The synthesis follows the standard O-alkylation procedure where ethyl vanillin is deprotonated by a base like potassium carbonate to form the corresponding phenoxide. This intermediate then reacts with ethyl bromoacetate or ethyl chloroacetate. The reaction is generally performed under reflux in a solvent such as acetone or acetonitrile to yield the desired product.

Ethyl 2-(4-formylphenoxy)acetate

The preparation of Ethyl 2-(4-formylphenoxy)acetate involves the direct alkylation of 4-hydroxybenzaldehyde. In a typical procedure, 4-hydroxybenzaldehyde is refluxed with ethyl 2-bromoacetate in dry acetone. mdpi.com Anhydrous potassium carbonate is used as the base to facilitate the formation of the phenoxide nucleophile, and a catalytic amount of potassium iodide may be added to enhance the reaction rate. mdpi.com The reaction is monitored until completion, after which the product is isolated through filtration and purification.

| Starting Material | Reagents | Solvent | Conditions | Yield |

| 4-Hydroxybenzaldehyde | Ethyl bromoacetate, K₂CO₃, KI (cat.) | Dry Acetone | Reflux, 8h | Good |

Ethyl 2-(4-formyl-2-methoxyphenoxy)propionate

This compound is synthesized from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and an ester of 2-halopropionic acid, such as ethyl 2-bromopropionate. nih.govyoutube.com Vanillin is a readily available natural product, making it a convenient precursor. researchgate.net The reaction is a nucleophilic substitution where the hydroxyl group of vanillin, after deprotonation by a base like potassium carbonate, attacks the electrophilic carbon of ethyl 2-bromopropionate. The use of a propionate derivative instead of an acetate (B1210297) derivative introduces a methyl group on the alpha-carbon of the ester chain.

| Starting Material | Reagents | Base | Solvent | Product |

| Vanillin | Ethyl 2-bromopropionate | K₂CO₃ | DMF / Acetonitrile | Ethyl 2-(4-formyl-2-methoxyphenoxy)propionate |

Mthis compound

The synthesis of the methyl ester analogue, Mthis compound, is well-documented. A general method involves heating a mixture of the corresponding 2-hydroxybenzaldehyde (salicylaldehyde), a bromoacetic ester, and potassium carbonate in freshly distilled N,N-Dimethylformamide (DMF) at 80°C for 4 hours, which results in a 93% yield of the methyl ester. rsc.org An alternative procedure involves mechanically stirring salicylaldehyde (B1680747) with powdered potassium carbonate and methyl chloroacetate in DMF at a slightly lower temperature of 65°C for 24 hours. prepchem.com

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| Salicylaldehyde | Methyl bromoacetate, K₂CO₃ | DMF | 80°C, 4h | 93% | rsc.org |

| Salicylaldehyde | Methyl chloroacetate, K₂CO₃ | DMF | 65°C, 24h | Not specified | prepchem.com |

Methyl (3-formylphenoxy)acetate

The synthesis of Methyl (3-formylphenoxy)acetate is achieved through the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and methyl chloroacetate or methyl bromoacetate.

A general and effective procedure involves the O-alkylation of 3-hydroxybenzaldehyde. The reaction is typically carried out by treating 3-hydroxybenzaldehyde with methyl bromoacetate in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, often at temperatures around 80°C for several hours. rsc.org

The process begins with the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde by the base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate, leading to the formation of the ether linkage and displacement of the chloride ion. After the reaction is complete, the product is typically isolated by adding water to the reaction mixture, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under vacuum to yield the crude product, which can be further purified by methods such as flash chromatography. rsc.org

Table 1: Reaction Parameters for the Synthesis of Methyl (3-formylphenoxy)acetate

| Parameter | Description |

|---|---|

| Starting Material | 3-hydroxybenzaldehyde |

| Reagent | Methyl chloroacetate or Methyl bromoacetate |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | Typically 80°C |

| Reaction Type | Williamson Ether Synthesis (SN2) |

Methyl (4-formylphenoxy)acetate

Analogous to the synthesis of the 3-substituted isomer, Methyl (4-formylphenoxy)acetate is synthesized via the Williamson ether synthesis. The key starting materials for this reaction are 4-hydroxybenzaldehyde and a methyl haloacetate, such as methyl bromoacetate.

The synthesis follows a similar protocol where 4-hydroxybenzaldehyde is reacted with methyl bromoacetate in the presence of potassium carbonate in DMF. rsc.org The phenolic proton of 4-hydroxybenzaldehyde is abstracted by the base, generating a phenoxide nucleophile. This nucleophile then attacks the methyl bromoacetate in an SN2 fashion to form the desired ether product. The reaction is typically heated to ensure a reasonable reaction rate and yield.

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. Purification techniques like flash chromatography are employed to isolate the pure Methyl (4-formylphenoxy)acetate. rsc.org

Table 2: Key Components for the Synthesis of Methyl (4-formylphenoxy)acetate

| Component | Chemical Name | Role |

|---|---|---|

| Phenol | 4-hydroxybenzaldehyde | Substrate |

| Alkylating Agent | Methyl bromoacetate | Reagent |

| Base | Potassium Carbonate | Catalyst (Deprotonation) |

| Solvent | Dimethylformamide | Reaction Medium |

Green Chemistry Approaches in the Synthesis of Ethyl Acetate and Related Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of bulk chemicals like ethyl acetate to minimize environmental impact. orgsyn.org These approaches focus on using renewable resources, reducing waste, and employing safer chemical processes.

Heterogeneous Catalysis in Esterification Processes

Traditional synthesis of ethyl acetate via Fischer esterification often uses homogeneous acid catalysts like sulfuric acid. rsc.orggold-chemistry.org However, these catalysts pose challenges such as corrosion, difficulty in separation from the product, and generation of acidic waste. ic.ac.uk Heterogeneous catalysts offer a greener alternative by simplifying catalyst recovery and reuse, thus minimizing waste.

A variety of solid acid catalysts have been explored for esterification, including:

Acidic Ion-Exchange Resins: Resins like Amberlyst-15 have been shown to be effective catalysts for esterification. arkat-usa.org They are easily filtered from the reaction mixture and can be reused multiple times.

Zeolites: These microporous aluminosilicates can be tailored to have specific acidic properties and offer high selectivity.

Metal Oxides: Oxides such as ZrO₂, TiO₂, and Al₂O₃ can catalyze the esterification reaction, particularly in the vapor phase at elevated temperatures. rsc.org

Activated Carbon-Based Solid Acids: These can be prepared from renewable sources and have shown promise in catalyzing esterification. researchgate.net

The use of heterogeneous catalysts not only simplifies the purification process but also often leads to higher purity products and reduces the environmental burden associated with catalyst disposal. ic.ac.uk

Use of Bio-derived Feedstocks for Ethyl Acetate Production

A significant advancement in the green production of ethyl acetate is the utilization of bio-derived feedstocks. masterorganicchemistry.com Traditionally, the ethanol and acetic acid used in esterification are derived from fossil fuels. prepchem.com The green approach involves producing these reactants from renewable biomass sources such as corn, sugarcane, and other plant materials. masterorganicchemistry.comchemscene.com

Bioethanol, produced by the fermentation of sugars from biomass, serves as a renewable source for the alcohol component. prepchem.com This bio-based ethyl acetate is chemically identical to its petroleum-based counterpart but has a significantly lower carbon footprint. orgsyn.org Companies are increasingly adopting processes that use bioethanol, contributing to a more sustainable chemical industry. prepchem.comorgsyn.org This shift reduces reliance on non-renewable fossil fuels and can lead to a reduction in greenhouse gas emissions. prepchem.com

Environmentally Benign Solvent Systems

One of the core principles of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. In the context of esterification, research has focused on developing solvent-free reaction conditions or using environmentally benign solvents.

Solvent-free synthesis is an ideal green chemistry approach. For example, mechanically induced solvent-free esterification methods at room temperature, often using techniques like high-speed ball-milling, have been developed. These methods avoid the use of harmful solvents altogether, reducing waste and energy consumption.

Novel Synthetic Strategies and Methodological Advancements

One area of development is the use of alternative alkylating agents and reaction conditions. For instance, studies have explored the alkylation of phenols in various polar aprotic solvents to optimize reaction yields and conditions.

Furthermore, advancements in catalytic systems continue to emerge. For example, the electrosynthesis of ethyl acetate by oxidative esterification of ethanol using polyoxometalate/carbon nanohorn electrocatalytic interfaces represents a cutting-edge approach. This method can achieve high Faradaic efficiencies and offers a pathway for direct conversion of ethanol to ethyl acetate under mild conditions.

These novel strategies, combining advancements in catalysis, reaction media, and process design, are paving the way for more economical and environmentally friendly production of this compound and its related compounds.

Iii. Chemical Transformations and Derivatization of Ethyl 2 2 Formylphenoxy Acetate

Reactions Involving the Formyl Group

The formyl group (CHO) is a key reactive site in ethyl 2-(2-formylphenoxy)acetate, participating in condensation and reduction reactions to yield a variety of important chemical structures.

Schiff bases and hydrazones are significant classes of compounds often synthesized from aldehydes. These compounds are known for their physiological and pharmacological activities and can exhibit interesting properties such as thermochromism and photochromism. nih.gov The synthesis of these derivatives from this compound typically involves condensation reactions with primary amines or hydrazine (B178648) derivatives.

The reaction of this compound with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) leads to the formation of a hydrazone. libretexts.org This reaction is a nucleophilic addition of hydrazine to the carbonyl group of the aldehyde, followed by the elimination of a water molecule. wikipedia.org The resulting hydrazone can be a precursor for further chemical transformations. For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been shown to produce different products depending on the reaction conditions, including malonohydrazide. nih.gov

Table 1: Products from the Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Malonohydrazide | nih.gov |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | Salicyaldehyde azine | nih.gov |

While this compound itself contains a formyl group, it can be derivatized, and those derivatives can then react with other aldehydes. For instance, after conversion to a hydrazide, it can react with substituted aromatic aldehydes. A notable example is the reaction of 2-hydroxybenzohydrazide (B147611) with this compound in ethanol (B145695), which upon heating under reflux for 2 hours, yields ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate. nih.gov This product precipitates from the hot solution and can be collected with a high yield of 92%. nih.gov

The reaction of various substituted aromatic aldehydes with compounds like ethyl acetoacetate (B1235776) is a common strategy in organic synthesis. researchgate.netmdpi.com For example, the Biginelli reaction, a multicomponent reaction, can produce dihydropyrimidinone derivatives from an aldehyde, a β-ketoester like ethyl acetoacetate, and urea. mdpi.com

Table 2: Synthesis of Ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxybenzohydrazide (0.01 mol) | This compound (0.01 mol) | Ethanol (20 ml) | Reflux for 2 hours | Ethyl 2-(2-{(1E)-[(E)-2-(2-hydroxybenzylidene)hydrazin-1-ylidene]methyl}phenoxy)acetate | 92% | nih.gov |

Schiff bases derived from this compound and its analogs are valuable ligands in coordination chemistry. arid.myresearchgate.netnanobioletters.com These ligands, often containing nitrogen and oxygen donor atoms, can form stable complexes with various transition metal ions. nanobioletters.com The resulting metal complexes have been investigated for their potential biological activities, including antibacterial, antifungal, and antitumor properties. arid.myresearchgate.net The synthesis of these Schiff base ligands often involves the condensation of the aldehyde with a primary amine, such as ethylenediamine (B42938) or substituted anilines, in a solvent like ethanol. arid.myresearchgate.net

For example, a Schiff base can be synthesized by reacting 2-hydroxyacetophenone (B1195853) with ethylenediamine in absolute ethanol under reflux. arid.my The resulting Schiff base can then be used to form complexes with metal ions. arid.my These complexes often exhibit a 1:1 or 2:1 ligand-to-metal ratio and can have non-electrolytic or electrolytic natures depending on the specific metal and ligand. researchgate.netnanobioletters.com

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound and an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The formyl group of this compound can readily participate in this reaction. The active methylene compound typically has two electron-withdrawing groups, such as in diethyl malonate, ethyl acetoacetate, or malononitrile. thermofisher.com

The reaction proceeds through the formation of an α,β-unsaturated product after dehydration. sigmaaldrich.com The choice of catalyst, often a primary or secondary amine like piperidine (B6355638) or an amine salt, and the removal of water from the reaction mixture are crucial for driving the equilibrium towards the product. wikipedia.orgthermofisher.com A variation of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 3: Examples of Knoevenagel Condensation Reactions

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde/Ketone | Diethyl malonate, Ethyl acetoacetate | Weakly basic amine | α,β-unsaturated ketone | wikipedia.org |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone (charge transfer complex) | wikipedia.org |

| Acrolein | Malonic acid | Pyridine | trans-2,4-pentadienoic acid | wikipedia.org |

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This two-step process involves the initial formation of an imine or iminium ion intermediate through the reaction of the carbonyl group with an amine, followed by in-situ reduction to the corresponding amine. wikipedia.orgharvard.edu For this compound, the formyl group is converted into an amino group.

This method is highly versatile and can be used to synthesize primary, secondary, and tertiary amines. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde or ketone. masterorganicchemistry.comharvard.edu The reaction is typically carried out under mild, slightly acidic conditions to facilitate imine formation. wikipedia.org Reductive amination offers a reliable alternative to the direct alkylation of amines, which can often lead to overalkylation. masterorganicchemistry.com

Table 4: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features | Reference |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, often used with acetic acid as a proton donor. harvard.edu | harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Can be used, especially after isolation of the imine intermediate. harvard.edu | harvard.edu |

Formation of Schiff Bases and Hydrazone Derivatives

Reactions Involving the Ester Moiety

The ester group is a key site for modification, allowing for the introduction of different functionalities through hydrolysis and transesterification.

The hydrolysis of the ethyl ester in this compound leads to the formation of the corresponding carboxylic acid, (2-formylphenoxy)acetic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgcommonorganicchemistry.com

Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This process is reversible, and the use of a large excess of water helps to drive the equilibrium towards the products. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): Alternatively, the ester can be hydrolyzed using a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. commonorganicchemistry.com This reaction is irreversible as the resulting carboxylate salt is not susceptible to nucleophilic attack by the alcohol. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid.

| Catalyst/Reagents | Conditions | Product |

| Dilute H₂SO₄ or HCl | Heat, excess H₂O | (2-formylphenoxy)acetic acid |

| NaOH or KOH, then H₃O⁺ | Aqueous or alcoholic solution | (2-formylphenoxy)acetic acid |

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction is a valuable tool for modifying the properties of the molecule, such as its solubility or reactivity. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.comnih.gov

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the ester. To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, generated from the alcohol, acts as the nucleophile. This method is efficient and proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

| Catalyst | Reactant Alcohol | Product |

| Acid (e.g., H₂SO₄) | R-OH | Methyl, Propyl, or other alkyl 2-(2-formylphenoxy)acetates |

| Base (e.g., NaOR) | R-OH | Methyl, Propyl, or other alkyl 2-(2-formylphenoxy)acetates |

Reactions Involving the Phenoxy Moiety and Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, and its reactivity is influenced by the existing substituents.

The formyl (-CHO) and the ethoxycarbonylmethoxy (-OCH₂COOEt) groups attached to the benzene ring direct incoming electrophiles to specific positions. The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.com Conversely, the alkoxy group (-OR) is an activating, ortho-, para-directing group because of the resonance donation of its lone pair of electrons to the ring. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. libretexts.org

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-(2-formyl-4-nitrophenoxy)acetate and Ethyl 2-(2-formyl-6-nitrophenoxy)acetate |

| Bromination | Br₂, FeBr₃ | Ethyl 2-(4-bromo-2-formylphenoxy)acetate and Ethyl 2-(6-bromo-2-formylphenoxy)acetate |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 2-(2-formyl-4-sulfophenoxy)acetate and Ethyl 2-(2-formyl-6-sulfophenoxy)acetate |

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur on the aromatic ring, particularly if it is activated by strongly electron-withdrawing groups. masterorganicchemistry.comlibretexts.org For this compound itself, which lacks a suitable leaving group on the ring, direct nucleophilic aromatic substitution is not a typical reaction pathway. However, if a halogen were introduced onto the ring via electrophilic substitution, that halogen could then potentially be displaced by a strong nucleophile, especially with the activating effect of the ortho/para formyl group. libretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. scranton.edu

The existing formyl group can be a site for further chemical transformations.

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.

These transformations on the substituent can be performed before or after modifications to other parts of the molecule, offering a versatile strategy for synthesizing a wide array of derivatives. For instance, the oxidation of the formyl group of this compound would yield ethyl 2-(2-carboxyphenoxy)acetate.

Analysis of Chemical Transformations of this compound Reveals Research Gaps

Despite the versatility of multicomponent reactions in organic synthesis, a comprehensive review of scientific literature indicates a notable absence of studies utilizing this compound in the Hantzsch reaction for the synthesis of polyhydroquinolines.

The Hantzsch reaction, a cornerstone of heterocyclic chemistry, is a one-pot condensation of an aldehyde, a β-ketoester, a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), and a dicarbonyl compound. This reaction is widely employed for the synthesis of 1,4-dihydropyridines and their annulated derivatives, such as polyhydroquinolines. Polyhydroquinoline scaffolds are of significant interest due to their diverse pharmacological activities.

While extensive research has explored the Hantzsch reaction with a wide array of aromatic and aliphatic aldehydes, a thorough investigation of chemical databases and scholarly articles reveals no specific examples where this compound serves as the aldehyde component in the synthesis of polyhydroquinolines. The existing literature extensively covers the use of simpler benzaldehydes and other substituted aromatic aldehydes in this four-component reaction, often focusing on the optimization of catalysts and reaction conditions to improve yields and promote green chemistry principles.

This lack of specific data prevents a detailed discussion on the reaction mechanism, potential yields, or specific research findings related to the use of this compound in this context. The unique structure of this compound, featuring an ester-containing side chain ortho to the aldehyde group, could potentially influence the course of the Hantzsch reaction in several ways, including intramolecular side reactions or steric hindrance, which might explain its absence in reported syntheses.

Further investigation into the reactivity of this compound in other multicomponent reactions, such as the Biginelli, Ugi, or Passerini reactions, also did not yield specific examples of its use in the synthesis of related heterocyclic systems. This suggests a potential area for future research to explore the reactivity of this bifunctional compound in such complex transformations and to synthesize novel heterocyclic structures.

Iv. Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental tools that probe the interaction of molecules with electromagnetic radiation, providing a "fingerprint" that reveals the molecule's structure, bonding, and functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of Ethyl 2-(2-formylphenoxy)acetate, distinct signals corresponding to each unique proton environment are expected. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton.

The key expected signals are:

Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated at approximately 9.8-10.5 ppm. This downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its magnetic anisotropy.

Aromatic Protons (Ar-H): The four protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the range of 7.0-7.9 ppm. The ortho- and para-protons to the formyl and ether groups will experience different electronic effects, leading to distinct, coupled signals.

Methylene (B1212753) Protons (-OCH₂CO-): A sharp singlet corresponding to the two protons of the methylene group flanked by the phenoxy oxygen and the ester carbonyl is expected around 4.7-4.9 ppm.

Ethyl Group Protons (-OCH₂CH₃): This group gives rise to two signals: a quartet for the methylene (-OCH₂-) protons around 4.2 ppm, split by the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons around 1.3 ppm, split by the adjacent methylene group.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.2 | Singlet (s) | 1H | -CHO |

| ~7.8-7.9 | Multiplet (m) | 1H | Ar-H |

| ~7.5-7.6 | Multiplet (m) | 1H | Ar-H |

| ~7.1-7.3 | Multiplet (m) | 2H | Ar-H |

| ~4.8 | Singlet (s) | 2H | -OCH₂ CO- |

| ~4.2 | Quartet (q) | 2H | -OCH₂ CH₃ |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom typically gives a single peak.

Key expected signals include:

Aldehyde Carbonyl (>C=O): This carbon is highly deshielded and expected to appear far downfield, around 188-192 ppm.

Ester Carbonyl (>C=O): The ester carbonyl carbon is also significantly deshielded, with a characteristic signal in the 167-169 ppm region.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing between approximately 112 ppm and 161 ppm. The carbon attached to the ether oxygen (C-O) will be the most downfield among the aromatic signals.

Methylene Carbon (-OCH₂CO-): The signal for this carbon is anticipated around 65-68 ppm.

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) is expected around 61-63 ppm, while the terminal methyl carbon (-OCH₂CH₃) will be the most upfield signal, around 14 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~189 | C HO |

| ~168 | -O-C =O |

| ~161 | Ar C -O |

| ~136 | Ar C -H |

| ~129 | Ar C -H |

| ~125 | Ar C -CHO |

| ~122 | Ar C -H |

| ~113 | Ar C -H |

| ~66 | -OC H₂CO- |

| ~62 | -OC H₂CH₃ |

Two-dimensional NMR techniques are used to establish connectivity between protons that are coupled either through bonds (COSY) or through space (NOESY).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would be expected to show a crucial cross-peak connecting the signals of the ethyl group's methylene protons (~4.2 ppm) and methyl protons (~1.3 ppm), confirming their three-bond (vicinal) coupling. Cross-peaks would also be observed among the coupled protons within the aromatic ring, helping to assign their relative positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity. A NOESY spectrum could show a correlation between the aldehyde proton (~10.2 ppm) and the adjacent aromatic proton, as well as correlations between the -OCH₂CO- protons (~4.8 ppm) and the nearby aromatic protons, providing definitive evidence for the molecule's conformation.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretching: Two distinct carbonyl peaks are a key feature. The ester carbonyl stretch is typically found at a higher frequency, around 1745-1760 cm⁻¹. The aldehyde carbonyl, being conjugated with the aromatic ring, is expected at a lower frequency, around 1690-1710 cm⁻¹.

C-H Stretching: Aldehydic C-H stretching vibrations often appear as two weak bands near 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and the aryl ether linkages are expected in the 1250-1050 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic |

| ~2820, ~2720 | C-H Stretch | Aldehyde |

| ~1750 | C=O Stretch | Ester |

| ~1700 | C=O Stretch | Aldehyde |

| ~1600, ~1480 | C=C Stretch | Aromatic |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers valuable structural information. The molecular weight of this compound is 208.21 g/mol .

In an electron ionization (EI) mass spectrum, the following key ions would be anticipated:

Molecular Ion [M]⁺: A peak at m/z = 208, corresponding to the intact molecule with one electron removed.

Key Fragments: Fragmentation typically occurs at the weaker bonds, particularly adjacent to functional groups. Expected fragment ions include:

m/z = 163: Resulting from the loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

m/z = 135: Resulting from the loss of the ethoxycarbonyl radical (•COOCH₂CH₃).

m/z = 121: A prominent peak corresponding to the stable 2-formylphenoxy cation, formed by cleavage of the ether bond.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 208 | [M]⁺ (Molecular Ion) |

| 163 | [M - •OC₂H₅]⁺ |

| 135 | [M - •COOC₂H₅]⁺ |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption is dependent on the electronic structure of the molecule, with specific electronic transitions corresponding to absorption bands at characteristic wavelengths.

While specific UV-Vis absorption data for this compound is not extensively detailed in the reviewed academic literature, studies on structurally similar compounds provide valuable insights. For instance, research on ethyl-2-(4-aminophenoxy) acetate (B1210297), which shares the phenoxy acetate core, utilized both experimental and computational methods to characterize its electronic transitions. mdpi.com In that study, two main absorption bands were observed experimentally at 299 nm and 234 nm. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) calculations were employed to support these findings, calculating the bands at 286 nm and 226 nm. mdpi.com The band at 286 nm was attributed to the HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition, while the band at 226 nm was assigned to the HOMO→LUMO+2 transition. mdpi.com This approach of combining experimental spectra with theoretical calculations is standard for accurately assigning electronic transitions in organic molecules.

For analysis, mobile phases such as acetonitrile (B52724) and water with buffers like phosphoric acid or sulfuric acid are recommended for measurements below 230 nm to avoid solvent interference. sielc.com

X-ray Diffraction (XRD) Studies

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement within a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single crystal X-ray diffraction has been successfully used to elucidate the precise molecular structure of this compound. A notable study reported the crystal structure of a cocrystal, with a composition of 0.682 Ethyl 2-(2-formylphenoxy)ethanoate and 0.318 ethyl 2-(2-carboxyphenoxy)ethanoate. researchgate.net This analysis provided definitive proof of the compound's connectivity and conformation in the solid state.

The cocrystal was found to belong to the orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The detailed crystallographic parameters determined at a temperature of 120 K are summarized in the table below. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | 0.682C₁₁H₁₂O₄ · 0.318C₁₁H₁₂O₅ |

| Formula Weight (Mr) | 213.29 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8119 (2) |

| b (Å) | 13.8528 (6) |

| c (Å) | 15.6831 (7) |

| Volume (ų) | 1045.41 (8) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.355 |

| Temperature (K) | 120 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor (R[F² > 2σ(F²)]) | 0.039 |

The structural analysis revealed that the molecules form infinite chains along the nih.gov direction, linked by hydrogen bonds. researchgate.net No significant π–π stacking interactions were observed, with the minimum distance between the centroids of adjacent benzene rings being greater than 4.8 Å. researchgate.net

Powder X-ray diffraction (PXRD) is a complementary technique primarily used for the identification of crystalline materials and the analysis of phase purity. nih.gov The method involves exposing a powdered sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle. The resulting pattern is a fingerprint for a specific crystalline solid. While single-crystal XRD provides the detailed structure of a single crystal, PXRD is invaluable for analyzing bulk samples, ensuring consistency between batches, and identifying different polymorphic forms of a compound. nih.gov

Although specific powder X-ray diffraction patterns for this compound have not been detailed in the surveyed literature, this technique remains a standard method for the characterization of crystalline pharmaceutical ingredients and organic materials.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights that complement experimental findings. These methods are used to predict molecular structures, energies, and various spectroscopic properties, offering a deeper understanding of a compound's behavior at the atomic level.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of organic molecules, DFT calculations are routinely used to predict optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov

For compounds similar to this compound, DFT calculations have been instrumental. For example, in the study of a chalcone (B49325) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were performed to obtain the optimized geometry and predict NMR and IR parameters, which were found to be in good agreement with experimental results. nih.gov Such calculations also provide insight into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic spectra. mdpi.comnih.gov

A fundamental application of DFT is geometry optimization, a computational process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This calculated structure represents the most stable conformation of the molecule. The results of geometry optimization are often compared with experimental data from X-ray crystallography to validate the computational method. nih.gov

For this compound, the single-crystal X-ray diffraction data provides an experimental benchmark for its molecular geometry in the solid state. researchgate.net A theoretical geometry optimization using DFT would calculate the molecule's structure in the gas phase, allowing for a comparison that can reveal the effects of crystal packing forces on the molecular conformation. This comparative approach, pairing experimental data with theoretical calculations, is a powerful strategy for comprehensive molecular characterization. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

No dedicated studies presenting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound, were identified. This type of analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgimperial.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

There is no available research that maps the molecular electrostatic potential of this compound. MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule by visualizing the charge distribution. uni-muenchen.deresearchgate.net

Spectroscopic Property Prediction (NMR, IR)

While experimental spectroscopic data may exist in various databases, theoretical predictions of NMR and IR spectra for this compound, which serve to corroborate experimental findings and aid in spectral assignment, are not found in the surveyed literature. Such predictions are commonly performed for related compounds to support their characterization. researchgate.net

Molecular Dynamics Simulations

No publications were found that employ molecular dynamics simulations to study the behavior of this compound over time. These simulations are instrumental in understanding conformational dynamics and intermolecular interactions in a simulated environment.

Hirshfeld Surface Analysis

Beyond the crystallographic report which mentions the structure, a detailed Hirshfeld surface analysis for this compound, which would quantify intermolecular contacts and provide insights into the crystal packing forces, has not been published. This analysis is commonly used for understanding the supramolecular chemistry of crystalline solids. nih.govnih.gov

Quantum Chemical Computations for Reactivity Parameters

Comprehensive quantum chemical computations to determine global and local reactivity descriptors (such as chemical potential, hardness, softness, and Fukui functions) for this compound are absent from the literature. These parameters are derived from electronic structure calculations and provide a quantitative measure of chemical reactivity. nih.gov

Topological Analyses (ELF, LOL)

No studies were identified that performed topological analyses using the Electron Localization Function (ELF) or the Localized Orbital Locator (LOL) for this compound. These methods provide a detailed description of chemical bonding and the spatial localization of electrons. niscpr.res.inijasret.com

Non-linear Optical (NLO) Analysis

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies focused on the non-linear optical (NLO) properties of this compound. While the fundamental principles of NLO phenomena are well-established, and the properties of many organic molecules have been investigated, this particular compound does not appear to have been the subject of such research to date.

NLO materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong electric field, such as that from a high-intensity laser. Molecules with large hyperpolarizabilities are sought after for NLO applications.

In general, organic molecules with specific structural features are more likely to exhibit significant NLO properties. These features often include the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" electronic structure facilitates intramolecular charge transfer, which can lead to a large change in dipole moment and thus a high hyperpolarizability.

While this compound possesses aromatic and carbonyl functionalities, it lacks the classic extended π-conjugated bridge and strong donor-acceptor pairing that are typically associated with high NLO activity.

Given the lack of specific data for this compound, a detailed analysis with data tables on its first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) cannot be provided. Such an analysis would require dedicated quantum chemical calculations (e.g., using Density Functional Theory, DFT) or experimental measurements (e.g., via Hyper-Rayleigh Scattering or Z-scan techniques), which have not been reported in the available literature for this compound.

Therefore, any discussion of the NLO properties of this compound would be purely speculative and fall outside the scope of presenting established scientific findings.

V. Advanced Applications and Biological Activity Research

Medicinal Chemistry Applications

In the field of medicinal chemistry, ethyl 2-(2-formylphenoxy)acetate has emerged as a valuable building block for the creation of new therapeutic agents. Its reactive aldehyde and ester functionalities provide convenient handles for synthetic transformations, enabling the generation of libraries of compounds for biological screening.

This compound is a key starting material in the synthesis of more complex molecules with potential therapeutic applications. Its utility as a precursor stems from the ability of its formyl and acetate (B1210297) groups to participate in a variety of chemical reactions, allowing for the construction of diverse molecular frameworks. For instance, it has been utilized as a precursor in the development of dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are targets for the treatment of type 2 diabetes. nih.gov The synthesis of ethyl-2-(4-aminophenoxy) acetate, a structurally related compound, highlights the role of such phenoxy acetates as foundational synthons for novel hypoglycemic agents. nih.gov

A notable example of its application is in the synthesis of novel phenoxy acetic acid derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors. In one study, this compound was prepared and subsequently hydrolyzed to 2-(2-formylphenoxy)acetic acid, which then served as a crucial intermediate for the synthesis of a series of compounds with potent anti-inflammatory effects. researchgate.net This demonstrates the compound's direct role as a precursor in the development of targeted therapies.

The structural motif of this compound makes it an attractive candidate for the design of enzyme inhibitors. The development of derivatives of this compound has shown significant promise in targeting specific enzymes involved in disease pathways.

A significant area of investigation has been the development of selective COX-2 inhibitors. researchgate.net Derivatives synthesized from this compound have demonstrated potent and selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain. researchgate.net This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net

Furthermore, a closely related chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, has been synthesized and evaluated for its enzyme inhibitory activities. thieme-connect.com This compound showed inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are important targets in the management of Alzheimer's disease. thieme-connect.com The docking analysis of this derivative supported its enzyme inhibition activity, revealing a high inhibition constant and binding energy for these enzymes. thieme-connect.com

Table 1: Enzyme Inhibition Activity of a Chalcone Derivative of Phenoxyacetate (B1228835)

| Enzyme | Inhibition Constant (Ki) | Binding Energy (kcal/mol) |

| Acetylcholinesterase (AChE) | 11.13 ± 1.22 µM | - |

| Butyrylcholinesterase (BChE) | 8.74 ± 0.76 µM | - |

| Data from a study on ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, a derivative of the primary compound of interest. thieme-connect.com |

Receptor binding assays are a fundamental tool in drug discovery for identifying and characterizing the interaction of a ligand with its receptor. These assays are crucial for determining the affinity and selectivity of potential drug candidates. While the core structure of this compound is amenable to modifications that could lead to receptor-active compounds, there is currently a lack of specific published research detailing the investigation of this particular compound or its direct derivatives in receptor binding assays.

In general, such assays are used to screen for compounds with potential endocrine-disrupting activities by assessing their binding to receptors like the estrogen receptor. revistadechimie.ro The correlation between in vitro receptor binding affinity and in vivo biological response is a key aspect of these investigations. revistadechimie.ro Future research may explore the potential of this compound derivatives to interact with various receptors, thereby opening new avenues for its therapeutic application.

The salicylaldehyde (B1680747) scaffold, which is a key component of this compound, is present in numerous compounds that have been investigated for their anticancer properties. thieme-connect.commdpi.commdpi.comnih.govnih.gov The derivatization of salicylaldehyde has led to the discovery of potent and selective anticancer agents.

Research has shown that salicylaldehyde benzoylhydrazones can act as potent inhibitors of DNA synthesis and cell growth in a variety of cancer cell lines. thieme-connect.com The introduction of different substituents to the salicylaldehyde hydrazone structure has been explored to enhance anticancer activity and selectivity. mdpi.comnih.gov For example, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines at very low concentrations, with some analogs showing exceptional selectivity for cancer cells over normal cells. mdpi.comnih.gov These compounds are thought to exert their effects through mechanisms such as iron chelation, as tumor cells have a high requirement for this metal for proliferation. thieme-connect.com

Given that this compound is a salicylaldehyde derivative, it represents a promising starting point for the design and synthesis of novel anticancer agents.

Table 2: Cytotoxic Activity of Salicylaldehyde Hydrazone Derivatives on Cancer Cell Lines

| Cell Line | Derivative | IC50 (µM) |

| K-562 (Chronic Myeloid Leukemia) | 4-methoxy hydrazone 12 | 0.03 |

| K-562 (Chronic Myeloid Leukemia) | 4-methoxy hydrazone 14 | 0.05 |

| MCF-7 (Breast Adenocarcinoma) | 4-methoxy hydrazone 12 | 0.23 |

| MCF-7 (Breast Adenocarcinoma) | 4-methoxy hydrazone 14 | 0.23 |

| Data from a study on novel salicylaldehyde hydrazone derivatives. mdpi.com |

The search for new antiviral agents is a continuous effort in medicinal chemistry, and various chemical scaffolds are being explored for their potential to combat viral infections. While there is no specific research detailing the antiviral activity of this compound against the Japanese Encephalitis Virus, studies have been conducted on the broader class of phenoxyacetic acid derivatives.

One study synthesized a series of substituted phenoxy acetic acid-derived pyrazolines and tested them for in vitro antiviral activity against a panel of viruses. nih.govresearchgate.net Although the synthesized compounds in this particular study did not exhibit specific antiviral activity, the research itself indicates the interest in phenoxyacetic acid derivatives as potential antiviral agents. nih.govresearchgate.net The most cytotoxic compound in this series was identified, providing a basis for further structural modifications to improve antiviral efficacy while minimizing toxicity. nih.govresearchgate.net Other research on different ester compounds has shown definite anti-rhinovirus activity, suggesting that the broader class of compounds holds potential for antiviral drug development. walshmedicalmedia.com

The salicylaldehyde moiety of this compound is a well-known pharmacophore that has been incorporated into various compounds with significant antimicrobial and antibacterial properties. researchgate.netscirp.orgjocpr.comnih.gov The derivatization of salicylaldehyde, often through the formation of Schiff bases, has yielded a plethora of compounds with potent activity against a wide range of microorganisms.

Schiff bases derived from salicylaldehyde have been shown to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. researchgate.netscirp.org The antimicrobial efficacy of these compounds is often attributed to the presence of the imine group (-C=N-). jocpr.com Studies have demonstrated that these compounds can have minimum inhibitory concentrations (MICs) in the range of 50-200 µg/mL against various bacterial strains. researchgate.net

Furthermore, other phenoxyacetic acid derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov A series of compounds were tested against Mycobacterium tuberculosis H37Rv and an isoniazid-resistant strain, with one derivative showing potent activity with a minimum inhibitory concentration of 0.06 µg/mL. nih.gov These findings underscore the potential of the phenoxyacetic acid scaffold, and by extension this compound, as a basis for the development of new antimicrobial and antibacterial drugs. revistadechimie.roresearchgate.net

Table 3: Minimum Inhibitory Concentrations (MICs) of Salicylaldehyde Schiff Bases against Various Bacteria

| Bacterial Strain | Schiff Base | MIC (µg/mL) |

| P. aeruginosa | SB1 | 50 |

| P. aurantiaca | SB3 | 50 |

| E. coli | SB3 | 50 |

| S. typhi | SB3 | 50 |

| C. freundii | SB3 | 50 |

| E. coli | SB4 | 50 |

| S. typhi | SB4 | 50 |

| S. maltophilia | SB4 | 50 |

| K. pneumoniae | SB5 | 50 |

| S. typhi | SB5 | 50 |

| P. aeruginosa | SB6 | 50 |

| C. freundii | SB6 | 50 |

| Data from a study on the antimicrobial activity of salicylaldehyde Schiff bases. researchgate.net |

Applications in Material Science

Beyond its biological potential, the structure of this compound makes it a valuable building block in the synthesis of specialized materials.

This compound is a bifunctional organic molecule that can serve as a versatile intermediate in the synthesis of more complex specialty chemicals. Its utility is demonstrated by the closely related compound, Ethyl 2-(2-bromo-6-formylphenoxy)acetate, which is used as an intermediate for pharmaceutical and agrochemical products.

The two primary reactive sites on this compound are the aldehyde and the ester groups.

The Aldehyde Group: Can undergo oxidation to form a carboxylic acid, reduction to form an alcohol, or condensation reactions (e.g., with amines to form Schiff bases).

The Ester Group: Can be hydrolyzed to a carboxylic acid, providing another point for modification or for improving water solubility.

This dual reactivity allows it to be a foundational piece in the multi-step synthesis of complex target molecules.

Single-Ion Magnets (SIMs) are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. researchgate.net The design of SIMs relies heavily on the principles of coordination chemistry, where a carefully chosen organic ligand is used to create a specific crystal field environment around a single metal ion, typically a lanthanide. researchgate.netrsc.org This environment dictates the molecule's magnetic anisotropy, which is the source of its magnetic memory effect. berkeley.edu

While this compound has not been specifically reported as a ligand for SIMs, its structure contains several potential donor atoms (the ether oxygen, and the carbonyl oxygens of the formyl and ester groups) that could coordinate to a metal center. More importantly, it can be readily converted into more complex ligands, such as Schiff base derivatives. Schiff bases are excellent ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. nih.gov By designing Schiff base ligands derived from this compound, it may be possible to create novel coordination complexes with lanthanide ions, which could then be investigated for single-ion magnet behavior.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust dyes, pigments, and functional materials in catalysis and photovoltaics. researchgate.net The standard synthetic route to phthalocyanines involves the cyclotetramerization of phthalonitrile (B49051) precursors (a benzene (B151609) ring substituted with two adjacent cyano, -C≡N, groups). researchgate.netfudutsinma.edu.ng

This compound is not a phthalonitrile itself. However, it can be considered a potential precursor to a substituted phthalonitrile. The formyl group on the aromatic ring can be chemically converted into a nitrile group through established synthetic methods, such as conversion to an aldoxime followed by a dehydration reaction. If this molecule were further modified to contain a second nitrile group adjacent to the first, it would become a suitable phthalonitrile precursor. The subsequent cyclotetramerization of this tailored precursor could lead to the formation of novel, asymmetrically substituted phthalocyanines, where the ethoxycarbonylmethoxy group imparts specific solubility or functional properties to the final macrocycle. semanticscholar.org

Catalysis Research

The application of this compound in catalysis predominantly revolves around its use in forming Schiff base ligands. These ligands, resulting from the condensation of the formyl group with a primary amine, are excellent chelating agents for a variety of metal ions. The resulting metal complexes can then be employed as catalysts. A key area of investigation is the immobilization of these catalysts onto solid supports, transforming them into heterogeneous catalysts that offer significant advantages in industrial processes, including ease of separation from the reaction mixture and potential for recycling.

Role in Heterogeneous Catalysis

The functional groups of this compound are instrumental in the design of effective heterogeneous catalysts. The formyl group provides a reactive site for the synthesis of Schiff base ligands, which can then coordinate with a metal center. The entire ligand-metal complex can be anchored to a solid support, such as silica (B1680970), alumina, or polymers. This immobilization prevents the catalyst from dissolving in the reaction medium, which simplifies the work-up procedure and allows for the catalyst to be recovered and reused.

Research has demonstrated the successful application of catalysts derived from related salicylaldehyde precursors in a variety of organic reactions. For instance, copper(II) complexes of Schiff bases immobilized on silica have been shown to be effective catalysts for oxidation reactions. The catalytic activity of these materials is often influenced by the nature of the Schiff base, the type of metal ion, and the properties of the solid support.

A typical approach involves the functionalization of the support material with an amino group, which can then react with the formyl group of this compound or a similar aldehyde to form the immobilized Schiff base ligand. Subsequent treatment with a metal salt introduces the active catalytic center. The performance of these heterogeneous catalysts is evaluated based on metrics such as conversion rates, selectivity towards the desired product, and stability over multiple reaction cycles.

Development of Novel Catalyst Systems (e.g., Green Heterogeneous Catalysts)

The pursuit of "green" chemistry has spurred the development of novel catalyst systems that are not only efficient but also environmentally friendly. This compound serves as a valuable building block in this endeavor. Green heterogeneous catalysts aim to minimize waste, reduce energy consumption, and utilize renewable resources.

A significant trend in this area is the use of magnetic nanoparticles, such as magnetite (Fe₃O₄), as a support for catalysts. Schiff base complexes derived from precursors like this compound can be immobilized on the surface of these magnetic nanoparticles. The resulting catalyst can be easily separated from the reaction mixture using an external magnet, offering a rapid and efficient recovery method that avoids traditional filtration or distillation processes. This magnetic recyclability is a hallmark of a green catalytic process.

For example, research on related systems has shown that a cobalt(II)-Schiff base complex supported on magnetic nanoparticles can effectively catalyze the aerobic oxidation of cyclohexene. In such studies, high conversion rates and selectivity for the desired product, 2-cyclohexene-1-one, have been achieved under mild reaction conditions. The ability to reuse the catalyst multiple times without a significant loss of activity underscores its potential for sustainable chemical synthesis.

The table below illustrates the typical performance of such a magnetically recyclable catalyst in the oxidation of cyclohexene, based on findings for analogous systems.

| Catalyst System | Support | Reaction | Conversion (%) | Selectivity (%) | Reusability (cycles) |

| Co(II)-Schiff Base | Magnetic Nanoparticles (Fe₃O₄) | Aerobic Oxidation of Cyclohexene | High | High for 2-cyclohexene-1-one | >5 |

The development of these novel catalyst systems highlights the importance of the ligand precursor in tailoring the properties of the final catalyst. The structure of this compound allows for the synthesis of a wide variety of Schiff base ligands, enabling the fine-tuning of catalytic activity and selectivity for specific applications. As research continues, the use of this and related compounds is expected to lead to the creation of even more efficient and sustainable catalytic processes.

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For Ethyl 2-(2-formylphenoxy)acetate, research is trending towards the development of more sustainable and efficient manufacturing processes. Current methods, while effective, often rely on traditional organic reactions that may involve harsh conditions or produce significant waste.

Future synthetic strategies are expected to focus on:

Catalytic Methods: Moving away from stoichiometric reagents, the use of catalytic systems, potentially involving transition metals or organocatalysts, can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions.

Enzyme-Mediated Synthesis: Biocatalysis offers a highly specific and environmentally benign alternative for key synthetic steps. Enzymes could be employed for the selective formation of the ester or for modifications of the aromatic ring under aqueous and ambient conditions. chemscene.com

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. The synthesis of related β-hydroxy esters and α,β-unsaturated esters has already been successfully adapted to flow conditions, demonstrating a viable path for phenoxyacetate (B1228835) derivatives. rcsi.com

Greener Solvents: The exploration of less hazardous and more sustainable solvents, such as ionic liquids or supercritical fluids, will be crucial in reducing the environmental footprint of the synthesis.

A comparative look at a conventional versus a potential greener pathway highlights the drive for sustainability. For instance, the synthesis of the related synthon, ethyl-2-(4-aminophenoxy)acetate, has been achieved using a safer, low-cost NH4Cl/Fe reduction method, avoiding more hazardous traditional reagents. mdpi.com

| Sustainability Metric | Conventional Approach | Future Sustainable Approach |

|---|---|---|

| Reagents | Stoichiometric, potentially hazardous reagents | Catalytic (metal or enzyme-based), recyclable |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-solvents |

| Energy Input | High temperatures (reflux) | Ambient temperature, microwave, or flow-assisted |

| Waste | Significant byproduct and solvent waste | High atom economy, minimal waste |

Structure-Activity Relationship (SAR) Studies of Derivatives for Biological Targets

The true potential of this compound in medicinal chemistry lies in its use as a scaffold for generating diverse derivatives. The aldehyde and ester groups are chemical handles that allow for systematic structural modifications. Future research will heavily focus on Structure-Activity Relationship (SAR) studies to correlate these modifications with effects on specific biological targets.

SAR campaigns will likely involve:

Modification of the Aldehyde Group: Conversion of the formyl group into imines, oximes, hydrazones, or alcohols can probe interactions with target proteins.

Derivatization of the Ester Group: Saponification to the corresponding carboxylic acid or amidation can alter solubility, polarity, and hydrogen bonding capabilities.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring can modulate electronic properties and lipophilicity, fine-tuning the molecule's potency and selectivity.

Studies on related phenoxyacetate structures have already demonstrated the power of this approach. For example, the introduction of a trifluoromethyl group on a thiazole (B1198619) ring attached to a phenoxyacetamide core was shown to significantly enhance herbicidal activity. researchgate.net Similarly, SAR studies on chromene derivatives revealed that functionalizing the meta and para positions of a phenyl group was critical for anti-cancer potency. nih.gov

| Modification Site | Chemical Rationale | Predicted Outcome / Property to Investigate |

|---|---|---|

| Formyl Group (C=O) | Introduce new H-bond donors/acceptors; modulate reactivity. | Altered binding affinity to target enzymes or receptors. |

| Ester Group (COOEt) | Convert to acid or amide to change polarity and solubility. | Improved pharmacokinetic properties (e.g., cell permeability). |

| Aromatic Ring | Add electron-withdrawing/donating groups. | Enhanced biological activity (e.g., antimicrobial, anticancer). |

| Ether Linkage (O-CH₂) | Modify chain length or introduce rigidity. | Optimize spatial orientation for better fit in a binding pocket. |

Advanced Computational Modeling for Mechanism Elucidation and Property Prediction

In parallel with synthetic and biological studies, advanced computational modeling will be indispensable for accelerating research on this compound and its derivatives. These in silico methods provide deep insights into molecular properties and reaction mechanisms, guiding experimental work and reducing the need for trial-and-error synthesis.

Future computational efforts will likely include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) will be used to calculate electronic structures, predict reactivity, and elucidate reaction mechanisms with high accuracy. Such methods have been successfully used to study the electronic transitions and non-covalent interactions of related phenoxyacetate compounds. mdpi.com